
N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic uses. It is a thiazepane derivative that has been shown to possess unique pharmacological properties.
Aplicaciones Científicas De Investigación
Kinase Inhibition
"N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide" is structurally related to Y-27632, a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family. Y-27632 has been shown to inhibit the kinase activity of both ROCK-I and ROCK-II, suggesting potential applications in studying the Rho/ROCK pathway, which plays a critical role in cell movement, proliferation, and apoptosis. This research highlights the compound's relevance in exploring therapeutic targets for diseases related to dysregulated ROCK activity, such as cardiovascular diseases and cancer (Ishizaki et al., 2000).
Anticancer and α-Glucosidase Inhibitory Activities
Another application is found in the synthesis and evaluation of pyridine-dicarboxamide-cyclohexanone derivatives, which demonstrated variable anticancer activities across several cancer cell lines. These compounds, through an efficient and practical synthesis method, have shown potent activity against MDA-MB-231, HCT-116, and HuH-7 cancer cell lines, indicating their potential as templates for developing new anticancer drugs. The highest α-glucosidase inhibitory activity was also observed, suggesting applications in diabetes management (Al-Majid et al., 2019).
Synthesis Methods
The compound's structural framework is related to those involved in enamine chemistry, where cyclohexanone derivatives have been transformed into enaminones, demonstrating the versatility of such structures in synthetic organic chemistry. These transformations enable the synthesis of α,β-unsaturated aldehydes, showcasing the potential application of "this compound" in the development of new synthetic methodologies (Carlsson & Lawesson, 1982).
Material Science
Compounds structurally related to "this compound" have been utilized in the synthesis of aromatic polyamides containing the cyclohexane structure, indicating their application in material science. These polyamides exhibit high thermal stability and are readily soluble in polar aprotic solvents, making them suitable for creating films with potential applications in electronics and coatings (Hsiao et al., 1999).
Propiedades
IUPAC Name |
N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3OS/c21-17(18-15-7-2-1-3-8-15)20-11-6-12-22-14-16(20)13-19-9-4-5-10-19/h15-16H,1-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMMBTFRIXIYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCCSCC2CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

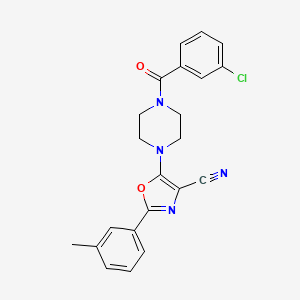
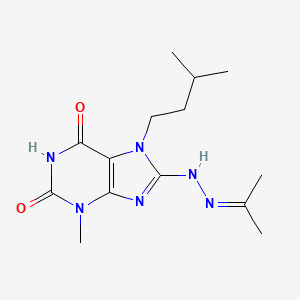
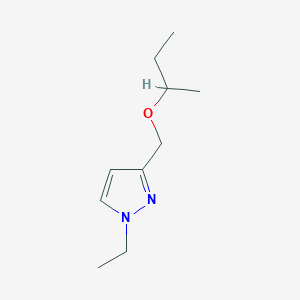
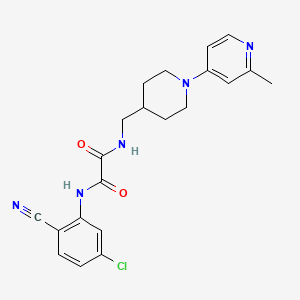
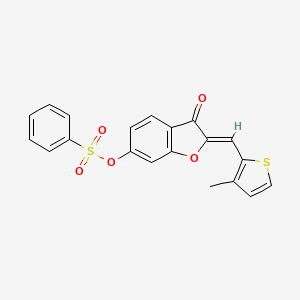
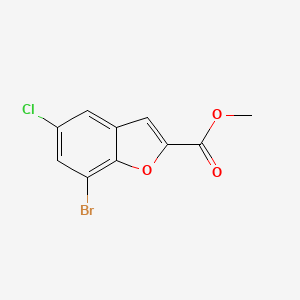
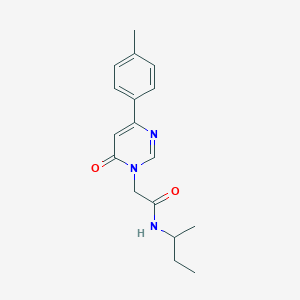
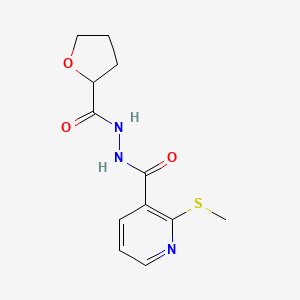
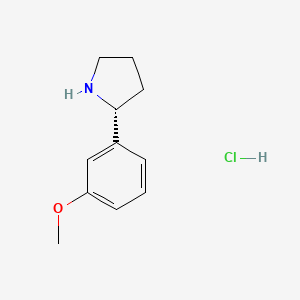
![3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid](/img/structure/B2694796.png)
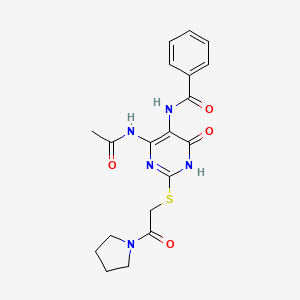
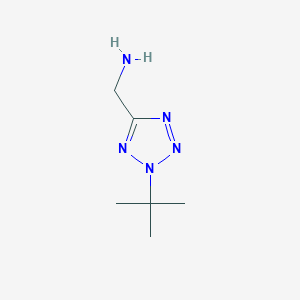

![6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694804.png)